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molecular formula C18H17NO B8338852 5-Oxo-2,3-diphenylhexanenitrile

5-Oxo-2,3-diphenylhexanenitrile

Cat. No. B8338852
M. Wt: 263.3 g/mol
InChI Key: YTVDJIQHJKUWMU-UHFFFAOYSA-N
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Patent
US04163799

Procedure details

Thirty grams of 1-2 diphenyl 4-oxo pentane carbonitrile obtained in the course of the first stage are dissolved in the hot state in 270 ml of alcohol at 95° GL. Then 90 ml of concentrated sulphuric acid are added. The reaction mixture is heated under reflux for 6 hours. After cooling it is extracted at least 4 times with 200-100-100-100 ml of CH2Cl2 -- ether (50:50), until almost complete decolorization of the aqueous phase has occured.
[Compound]
Name
1-2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
diphenyl 4-oxo pentane carbonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
270 mL
Type
solvent
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1([C:7]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)([C:13]#[N:14])[CH2:8][CH2:9][C:10](=[O:12])[CH3:11])C=CC=CC=1>S(=O)(=O)(O)O>[C:15]1([CH:7]([C:13]#[N:14])[CH:8]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH2:9][C:10](=[O:12])[CH3:11])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
1-2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
diphenyl 4-oxo pentane carbonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(CCC(C)=O)(C#N)C1=CC=CC=C1
Step Two
Name
alcohol
Quantity
270 mL
Type
solvent
Smiles
Step Three
Name
Quantity
90 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling it
EXTRACTION
Type
EXTRACTION
Details
is extracted at least 4 times with 200-100-100-100 ml of CH2Cl2 -- ether (50:50), until almost complete decolorization of the aqueous phase

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C(C(CC(C)=O)C1=CC=CC=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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